1-(2-chloro-6-fluorobenzyl)-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridine ring, chlorinated and fluorinated phenyl groups, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorinated and fluorinated phenyl groups. Common reagents used in these steps include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[(2-CHLORO-6-METHYLPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness: The unique combination of chlorinated and fluorinated phenyl groups in 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE distinguishes it from similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13ClF2N2O2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-fluorophenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-14-4-3-6-15(21)13(14)11-24-10-12(8-9-18(24)25)19(26)23-17-7-2-1-5-16(17)22/h1-10H,11H2,(H,23,26) |
InChI Key |
URCGHCHRCLQOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)F |
Origin of Product |
United States |
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